molecular formula C37H72O5 B053374 1-Palmitoyl-3-stearoyl-rac-glycerol CAS No. 17708-08-6

1-Palmitoyl-3-stearoyl-rac-glycerol

Cat. No.: B053374
CAS No.: 17708-08-6
M. Wt: 597.0 g/mol
InChI Key: BFTGWUUHOMAGPO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Palmitoyl-3-stearoyl-rac-glycerol is a type of diacylglycerol . Diacylglycerols are known to play a crucial role in various biological processes, including serving as a secondary messenger in intracellular signal transduction pathways .

Mode of Action

It is known that diacylglycerols, in general, can activate protein kinase c (pkc), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Biochemical Pathways

This compound, being a diacylglycerol, is involved in lipid metabolism pathways . It can be produced from phosphatidic acid via the action of phosphatidate phosphatase or from triacylglycerols via the action of lipases . Once formed, diacylglycerols can be further metabolized to generate a variety of other bioactive lipids .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body associated with lipoproteins, metabolized in the liver, and excreted in the feces .

Result of Action

The activation of PKC by diacylglycerols like this compound can lead to a wide range of cellular responses, including cell growth, differentiation, and apoptosis . The specific effects would depend on the cell type and the specific isoform of PKC that is activated .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other lipids can affect its ability to interact with its targets . Additionally, factors such as pH and temperature can influence its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-3-Stearoyl-rac-glycerol can be synthesized through the esterification of glycerol with palmitic acid and stearic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced through the enzymatic interesterification of palm oil fractions. This method involves the use of lipase enzymes to catalyze the exchange of fatty acids between triglycerides, resulting in the formation of the desired diacylglycerol .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-3-Stearoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Palmitoyl-3-Stearoyl-rac-glycerol is unique due to its specific fatty acid composition, which influences its physical and chemical properties. The presence of both palmitic acid and stearic acid makes it a valuable compound for studying the crystallization behavior of fats and the phase behavior of lipid mixtures .

Properties

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTGWUUHOMAGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17708-08-6
Record name Glyceryl 1,3-palmitostearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCERYL 1,3-PALMITOSTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/574ELF00YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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